m-3M3FBS

Descripción general

Descripción

M-3M3FBS is an activator of phospholipase C (PLC). It stimulates superoxide generation, Ca2+ release, and inositol phosphate formation in a variety of cell types . It also induces monocytic leukemia cell apoptosis .

Molecular Structure Analysis

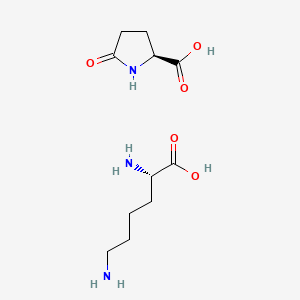

The molecular formula of this compound is C16H16F3NO2S . Its molecular weight is 343.36 . The structure includes a benzenesulfonamide group .Chemical Reactions Analysis

This compound is known to stimulate superoxide generation in human neutrophils, upregulate intracellular calcium concentration, and stimulate inositol phosphate generation in various cell lines . It also induces apoptosis in monocytic leukemia cells .Physical And Chemical Properties Analysis

This compound is a white solid . It is soluble in ethanol and DMSO to 100 mM .Aplicaciones Científicas De Investigación

Inducción de la Apoptosis en Células Cancerosas

Se ha encontrado que m-3M3FBS induce la apoptosis en células cancerosas renales humanas Caki . El tratamiento con this compound condujo a la acumulación de la fase sub-G1 y la fragmentación del ADN, que son indicadores comunes de la apoptosis . Esto sugiere que this compound podría usarse potencialmente como un agente terapéutico en el tratamiento del cáncer.

Down-regulación de XIAP

Se ha demostrado que el compuesto this compound regula a la baja la proteína inhibidora de la apoptosis ligada al cromosoma X (XIAP) en las células Caki . XIAP es un potente inhibidor de la apoptosis, y su down-regulación puede promover la apoptosis, proporcionando otro mecanismo potencial para los efectos anticancerígenos de this compound .

Activación de la Caspasa

Se ha encontrado que this compound activa la caspasa, una enzima esencial en la fase de ejecución de la apoptosis celular . Esta activación podría conducir potencialmente a la muerte celular programada, contribuyendo aún más a su potencial como terapéutico contra el cáncer .

Señalización Intracelular de Calcio

Se ha demostrado que this compound estimula la liberación de calcio intracelular mediada por la fosfolipasa C (PLC) . Esto podría interrumpir potencialmente la homeostasis del calcio intracelular y conducir a la muerte celular .

Producción de Fosfatos de Inositol

Se ha encontrado que this compound estimula la producción de fosfatos de inositol . Los fosfatos de inositol son un grupo de inositoles mono a hexafosforilados, que participan en diversas funciones celulares, incluido el crecimiento celular, la apoptosis, la migración celular, la endocitosis y la diferenciación celular .

Generación de Superóxido

Se ha demostrado que this compound estimula la generación de superóxido en varios tipos de células . El superóxido es una especie reactiva de oxígeno que puede causar estrés oxidativo y conducir a la muerte celular .

Mecanismo De Acción

Target of Action

The primary target of m-3M3FBS is phospholipase C (PLC), a crucial enzyme required for effective signal transduction and leukocyte activation . This compound is known as the first direct activator of phospholipase C, activating β2, β3, γ1, γ2, δ1 isoforms .

Mode of Action

This compound interacts with its target, phospholipase C, by directly activating it . This activation stimulates superoxide generation, upregulates intracellular calcium concentration, and stimulates inositol phosphate formation in various cell types .

Biochemical Pathways

The activation of phospholipase C by this compound affects several biochemical pathways. It leads to the depletion of phosphatidylinositol 4,5-bisphosphate (PIP2), a crucial component in the phosphoinositide pathway . This depletion results in the release of calcium from intracellular stores and the formation of inositol phosphates . The increase in intracellular calcium concentration can feed back immediately on phospholipase C, accelerating it during stimulation in strong positive feedback .

Result of Action

The activation of phospholipase C by this compound has several molecular and cellular effects. It enhances the bactericidal activity and hydrogen peroxide production of neutrophils . It also enhances the production of IFN-γ and IL-12 while inhibiting the production of TNF-α and IL-1β . In addition, this compound has been shown to induce apoptosis in tumor cells through caspase activation, down-regulation of XIAP, and intracellular calcium signaling .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the activation of phospholipase C and the resulting effects can be stopped by lowering intracellular calcium well below resting levels . Furthermore, the action of this compound can be inhibited by certain compounds, such as the phospholipase C-selective inhibitor U-73122 .

Actividad Biológica

M-3M3FBS has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. It has also been shown to have a protective effect against oxidative stress and to have a beneficial effect on glucose metabolism.

Biochemical and Physiological Effects

This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase glucose uptake by cells, to reduce inflammation, to reduce oxidative stress, and to have a protective effect against cell death.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

M-3M3FBS is a highly useful tool for scientific research, as it has a wide range of biological activities and is relatively easy to synthesize. However, it is important to note that the compound has not been extensively tested in humans, so its safety and efficacy in humans is not yet known.

Direcciones Futuras

M-3M3FBS has a wide range of potential applications in scientific research, and there are numerous potential future directions for its use. These include further studies into its effects on glucose metabolism, its potential therapeutic uses in animal models of disease, and its potential as an anti-inflammatory or anti-angiogenic agent. Additionally, further research into its pharmacokinetics and pharmacodynamics is needed in order to better understand its effects in humans. Finally, further research into its safety and efficacy in humans is needed before it can be used clinically.

Safety and Hazards

Propiedades

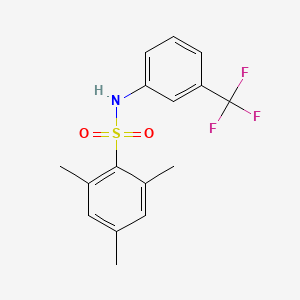

IUPAC Name |

2,4,6-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3NO2S/c1-10-7-11(2)15(12(3)8-10)23(21,22)20-14-6-4-5-13(9-14)16(17,18)19/h4-9,20H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIIUUSVHCHPIQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=CC(=C2)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90354009 | |

| Record name | m-3M3FBS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

200933-14-8, 9013-93-8 | |

| Record name | 2,4,6-Trimethyl-N-(meta-3-trifluoromethylphenyl)benzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200933148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phospholipase | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | m-3M3FBS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![L-lysine mono[2-(p-chlorophenoxy)-2-methylpropionate]](/img/structure/B1675773.png)